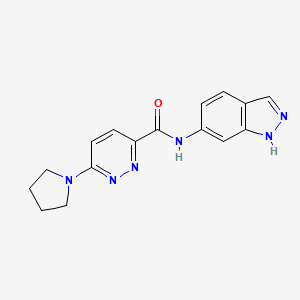

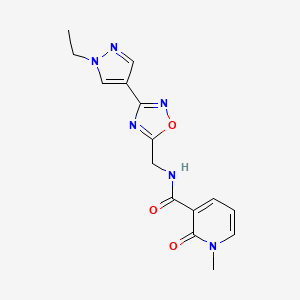

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorophenyl compounds are a class of organic compounds containing a fluorine atom attached to a phenyl group . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of fluorophenyl-pyrazole compounds often involves multi-step reactions . For example, the synthesis of a similar compound, 1-(2-fluorophenyl)pyrazoles, was achieved by 1,3-dipolar cycloaddition of the corresponding sydnones .

Molecular Structure Analysis

The molecular structure of fluorophenyl-pyrazole compounds can be analyzed using various spectroscopic techniques, including FT-IR, HR-MS, and NMR . These techniques can provide detailed information about the compound’s structure, including the positions of the atoms and the types of bonds between them .

Chemical Reactions Analysis

The chemical reactions involving fluorophenyl-pyrazole compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-pyrazole compounds can be influenced by factors such as the presence of the fluorine atom and the structure of the pyrazole ring .

Applications De Recherche Scientifique

Organocatalytic Transformations

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine and its derivatives are utilized in organocatalytic transformations. For instance, they are involved in sequential 1,4-addition/dearomative-fluorination transformations. This process is used to produce fluorinated products with high yield and stereoselectivity, and these products contain tertiary and α-fluoro quaternary stereocenters (Li et al., 2012).

Synthesis of Antibacterial Compounds

These compounds are key intermediates in the synthesis of novel antibacterial agents. For example, they are used in the development of oxazolidinone antibacterial candidates, where their synthesis involves mild deamination of regioisomeric mixtures (Yang et al., 2014).

Structural and Chemical Analysis

Pyrazole derivatives, including 1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, are subjects of extensive structural and chemical analysis. X-ray diffraction and DFT calculations are used to understand their molecular structures and the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).

Development of Herbicides

These compounds have also been explored in the synthesis of novel herbicides. Pyrazole nitrophenyl ethers (PPEs), a class of compounds including the subject chemical, have been identified as effective herbicides by inhibiting certain plant enzymes (Clark, 1996).

Preparation of Biologically Active Compounds

The compound and its derivatives are used in the preparation of various biologically active compounds. For example, they are involved in the synthesis of 5-aminoimidazole-4-carboxyamides and their nucleoside and nucleotide derivatives, which have potential applications in medicinal chemistry (Burrows & Shaw, 1967).

Synthesis of Dual Antagonists

These compounds are crucial in the synthesis of dual antagonists for specific receptors. An efficient and convergent route has been developed to synthesize potent dual antagonists using a tetra-substituted pyrazole derivative of this compound (LiangJimmy et al., 2011).

Solid-Phase Synthesis Applications

In the realm of solid-phase synthesis, this chemical serves as a building block. For instance, its derivatives have been used in the solid-phase synthesis of 6H-pyrano[2,3-f]benzimidazole-6-ones, showcasing its versatility in combinatorial chemistry (Song et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-N-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-5-3-2-4-7(8)11/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWNDQLDLHSIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)

![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)

![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)

![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)

![N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2680518.png)

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B2680522.png)

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)